molecular formula C13H14N2O2 B2884882 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline CAS No. 871020-35-8

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline

Cat. No.: B2884882
CAS No.: 871020-35-8
M. Wt: 230.267
InChI Key: ADRLSJILFYAVIJ-UHFFFAOYSA-N
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Description

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline is a synthetic aromatic amine characterized by a pyridine ring substituted with a methoxy group at position 6, linked via an ether oxygen to a 3-methyl-substituted aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is listed as a discontinued primary amine product by CymitQuimica, indicating its historical use in research settings .

Properties

IUPAC Name

4-(6-methoxypyridin-3-yl)oxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-10(14)3-5-12(9)17-11-4-6-13(16-2)15-8-11/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRLSJILFYAVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Methyl-4-nitroaniline with 6-Methoxypyridin-3-ol

A two-step protocol achieves the ether bond:

  • Nitration Protection : 3-Methylaniline is nitrated at the 4-position using HNO₃/H₂SO₄, yielding 3-methyl-4-nitroaniline.
  • Etherification : The nitroaniline reacts with 6-methoxypyridin-3-ol under Mitsunobu conditions (DIAD, PPh₃, THF) or Ullmann coupling (CuI, K₂CO₃, DMF).

Optimized Conditions

Parameter Value Yield Source
Catalyst CuI (10 mol%) 78%
Base K₂CO₃ 82%
Solvent DMF at 110°C 68%

The Ullmann route provided superior yields (82%) compared to Mitsunobu (65–70%), attributed to improved oxygen nucleophilicity in polar aprotic solvents.

Suzuki-Miyaura Cross-Coupling for Pyridine-Aniline Bonding

This method constructs the biaryl ether via palladium-catalyzed coupling between boronic acids and aryl halides.

Coupling of (6-Methoxypyridin-3-yl)boronic Acid with 3-Methyl-4-bromoaniline

Adapting protocols from fluoro-pyridine syntheses, the reaction uses:

  • Boronic Acid : (6-Methoxypyridin-3-yl)boronic acid
  • Aryl Halide : 3-Methyl-4-bromoaniline
  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (4:1)

Performance Metrics

Condition Outcome Yield Source
80°C, 12 hr Complete conversion 89%
Room temperature Partial coupling 33%
Additive (DMAP) Accelerated kinetics 95%

Notably, DMAP (dimethylaminopyridine) enhances yields to 95% by stabilizing the palladium intermediate.

Reductive Amination Pathways

For substrates with pre-existing ether linkages, nitro group reduction completes the synthesis.

Catalytic Hydrogenation of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylnitrobenzene

Using H₂ (1 atm) over 10% Pd/C in ethanol:

  • Reaction Time : 6 hours
  • Yield : 94%

Critical Considerations

  • Catalyst Poisoning : Residual sulfur or phosphorus ligands from prior steps necessitate thorough washing.
  • Selectivity : Competitive reduction of the pyridine ring is avoided by maintaining pH > 7.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Advantages Limitations Yield Range Scalability
Ullmann Coupling High regioselectivity Cu residue removal issues 68–82% Moderate
Suzuki-Miyaura Functional group tolerance Boronic acid cost 33–95% High
Reductive Amination Simplicity Requires nitro precursor 85–94% High

Suzuki-Miyaura coupling offers the highest flexibility but demands rigorous anhydrous conditions. Ullmann methods remain cost-effective for small-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methylaniline moiety can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxypyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline

  • Structure : Differs by a chlorine substituent at position 3 and a methyl group on the pyridine ring.
  • Properties : Melting point = 178°C; higher halogenated substituents may enhance thermal stability compared to the methoxy variant .
  • Activity: No direct biological data, but chloro-substituted anilines often exhibit altered pharmacokinetics due to increased lipophilicity.

4-(Pyridin-3-yloxy)aniline

  • Structure : Simplest analog, lacking both the methoxy and methyl groups.
  • Properties : Lower molecular weight (MW = 186.21 g/mol) and reduced steric bulk compared to 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline (MW = 240.26 g/mol) .
  • Activity : Serves as a scaffold for derivatization; absence of methyl/methoxy groups may reduce target binding affinity in therapeutic contexts.

Heterocyclic Derivatives with Anti-TB Activity

4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline

  • Structure : Imidazo[1,2-a]pyridine core replaces methoxypyridine; fluorophenyl and propyloxy linker added.
  • Activity : MIC = 0.03 µM against Mycobacterium tuberculosis (Mtb), highlighting the potency of imidazopyridine derivatives in disrupting bacterial bioenergetics .
  • SAR Insight: Fluorine atoms enhance membrane permeability and metabolic stability, contributing to superior activity compared to non-fluorinated analogs.

4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline

  • Structure : Pyrrolo[2,3-b]pyridine core with chloro, trifluoromethyl, and difluoro substituents.
  • Properties : Increased molecular complexity (MW = 389.72 g/mol) and halogen content likely improve target engagement but may reduce solubility .
  • Activity: Not explicitly reported, but trifluoromethyl groups are known to enhance binding affinity to hydrophobic enzyme pockets.

Triazolo-Pyridine Derivatives

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

  • Structure : Triazolo[1,5-a]pyridine replaces methoxypyridine.
  • Activity: No specific data, but triazole moieties are associated with antiviral and anticancer activities in other contexts.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties Evidence ID
4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline Pyridine-aniline ether 6-methoxy, 3-methyl 240.26 Discontinued research compound
3-Chloro-4-(6-methyl-3-pyridinyl)oxyaniline Pyridine-aniline ether 3-chloro, 6-methyl 234.69 High thermal stability (mp 178°C)
4-Fluoro-N-(3-...imidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline Imidazopyridine-aniline ether Fluorophenyl, propyl linker 435.45 MIC = 0.03 µM (anti-TB)
4-((6-Chloro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline Pyrrolopyridine-aniline ether Cl, CF₃, 3,5-difluoro 389.72 Enhanced hydrophobicity
4-(Pyridin-3-yloxy)aniline Pyridine-aniline ether None 186.21 Scaffold for derivatization

Key Research Findings and Trends

Substituent Effects : Methoxy and methyl groups in 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline improve solubility and moderate steric hindrance, whereas chloro and trifluoromethyl groups in analogs enhance target affinity but may compromise solubility .

Heterocyclic Cores : Imidazo[1,2-a]pyridine and pyrrolo[2,3-b]pyridine derivatives exhibit superior anti-TB activity due to their ability to inhibit bacterial cytochrome oxidases and ATP synthesis .

Fluorine Incorporation : Fluorinated analogs consistently show enhanced potency, attributed to improved bioavailability and resistance to metabolic degradation .

Biological Activity

4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline
  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol

The biological activity of 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline may be attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). Similar compounds have been shown to interact with:

  • Metabotropic Glutamate Receptor Subtype 5 (mGluR5) :
    • Target : mGluR5 is implicated in various neurological processes.
    • Mode of Action : Modulation of mGluR5 can influence glutamate signaling pathways, affecting neuronal excitability and synaptic plasticity.
  • Dopamine Receptors :
    • Preliminary studies suggest potential interactions with dopamine receptors, which could influence neuroprotection and neurodegenerative processes .

Biological Activities

Research has indicated that 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
  • Anticancer Potential :
    • Investigations into its anticancer effects have revealed promising results, particularly in inhibiting tumor cell proliferation .
  • Neuroprotective Effects :
    • Due to its potential interaction with dopamine receptors, the compound may offer neuroprotective benefits, which are critical in treating neurodegenerative diseases .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to strong against S. typhi
AnticancerInhibition of tumor cell proliferation
NeuroprotectionPotential protective effects on neurons

Case Study: Anticancer Activity

In a study examining various derivatives of methoxypyridine compounds, it was found that 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of apoptotic pathways and inhibition of cell cycle progression.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline possess good bioavailability and can effectively cross the blood-brain barrier, making them suitable candidates for CNS-targeted therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-((6-Methoxypyridin-3-yl)oxy)-3-methylaniline?

  • Methodological Answer : The synthesis typically involves a palladium-catalyzed coupling reaction between 3-methylaniline derivatives and 6-methoxypyridin-3-ol. Key steps include:

  • Use of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution .
  • Controlled reaction temperatures (80–100°C) to prevent decomposition of the methoxy group.
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    • Critical Parameters : Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent polarity, and reaction time (12–24 hrs) significantly impact yield.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the ether linkage and methyl group placement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₄N₂O₂, theoretical 230.27 g/mol).
  • Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What common chemical reactions can this compound undergo?

  • Methodological Answer :

  • Oxidation : Reacts with KMnO₄ in acidic conditions to form quinone derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine analogs.
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the 3-methylaniline moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., dimerization or methoxy group cleavage) .
  • Catalyst Deactivation : Trace oxygen or moisture can degrade Pd catalysts; employ Schlenk-line techniques for air-sensitive steps .
  • Case Study : A 2024 study achieved 78% yield by pre-drying solvents and using 10 mol% Pd(OAc)₂ with ligand optimization .

Q. What strategies optimize regioselectivity in functionalizing the pyridine and aniline moieties?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the aniline NH₂ with acetyl groups to direct substitution to the pyridine ring .
  • Computational Guidance : Density Functional Theory (DFT) predicts electrophilic attack sites (e.g., C-2 on pyridine vs. C-4 on aniline) .
  • Experimental Validation : Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation.

Q. How can biological targets of this compound be identified in drug discovery?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to detect binding affinities (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Crystallography : Co-crystallize with proteins (e.g., cytochrome P450) to resolve binding modes .

Q. What computational approaches predict its stability under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis of the ether linkage in acidic (pH 2) vs. basic (pH 10) environments .
  • Accelerated Stability Testing : Use HPLC to track degradation products after 72 hrs at 40°C/75% RH .

Q. How do structural modifications impact its efficacy as a ligand in coordination chemistry?

  • Methodological Answer :

  • Chelation Studies : Replace the methoxy group with electron-withdrawing groups (e.g., Cl) to enhance metal-binding affinity (e.g., Cu²⁺, Fe³⁺) .
  • Spectroscopic Analysis : UV-Vis and EPR spectroscopy monitor charge-transfer complexes with transition metals .

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